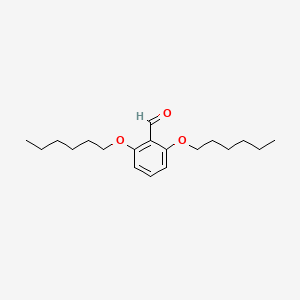![molecular formula C28H18S2 B12525461 1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene CAS No. 672264-06-1](/img/structure/B12525461.png)
1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is an organic compound characterized by the presence of two benzene rings connected by a disulfide bond and ethynyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene typically involves the following steps:
Formation of Ethynylbenzene Derivatives: The initial step involves the preparation of ethynylbenzene derivatives through Sonogashira coupling reactions. This reaction uses palladium catalysts and copper co-catalysts under an inert atmosphere.
Disulfide Bond Formation: The ethynylbenzene derivatives are then subjected to oxidative coupling reactions to form the disulfide bond. This step often employs reagents such as iodine or hydrogen peroxide under controlled conditions.
Industrial Production Methods
While the industrial production of 1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is not widely documented, it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or dithiothreitol are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted ethynylbenzene derivatives.
科学的研究の応用
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene has several scientific research applications:
Materials Science: It is used in the development of conductive polymers and organic semiconductors due to its conjugated structure.
Organic Electronics: The compound is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Its derivatives are studied for potential use in drug delivery systems and as bioactive molecules.
Industrial Applications: The compound is explored for use in coatings, adhesives, and as a precursor for other functional materials.
作用機序
The mechanism of action of 1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is largely dependent on its application:
Materials Science and Organic Electronics: The compound’s conjugated structure allows for efficient charge transport and light absorption/emission, making it suitable for use in electronic devices.
Biological Studies: The disulfide bond can undergo redox reactions in biological systems, potentially leading to the release of active thiol-containing compounds.
類似化合物との比較
Similar Compounds
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene: Characterized by disulfide and ethynyl linkages.
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}diethyne: Similar structure but with additional ethynyl groups.
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}diphenyl: Similar structure but with phenyl groups instead of benzene rings.
Uniqueness
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is unique due to its specific combination of disulfide and ethynyl linkages, which confer distinct electronic and chemical properties. This makes it particularly valuable for applications in materials science and organic electronics.
特性
CAS番号 |
672264-06-1 |
|---|---|
分子式 |
C28H18S2 |
分子量 |
418.6 g/mol |
IUPAC名 |
1-(2-phenylethynyl)-4-[[4-(2-phenylethynyl)phenyl]disulfanyl]benzene |
InChI |
InChI=1S/C28H18S2/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)29-30-28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-10,15-22H |
InChIキー |
NJTXEDPPNAJIPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)SSC3=CC=C(C=C3)C#CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



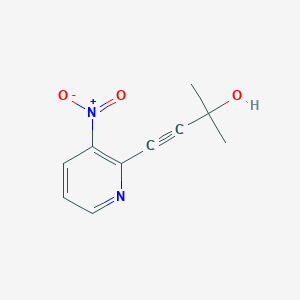
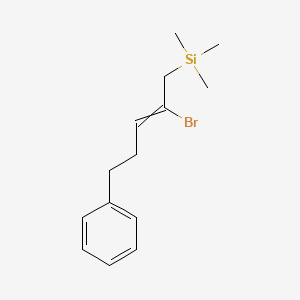
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
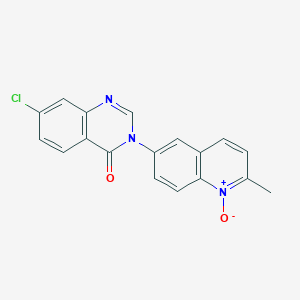
![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)
![4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine](/img/structure/B12525431.png)

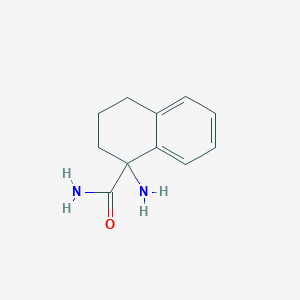

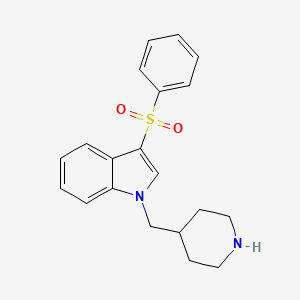
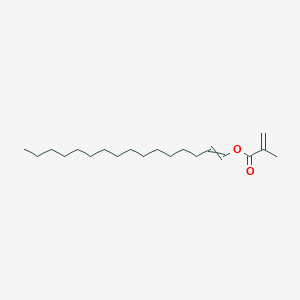
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)
